1-Bromo-3-cyclopropyl-5-nitrobenzene

Description

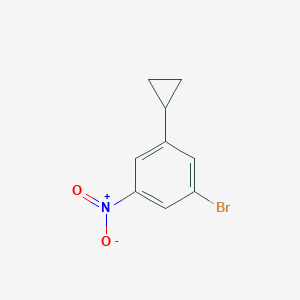

1-Bromo-3-cyclopropyl-5-nitrobenzene is a substituted aromatic compound featuring a bromine atom at position 1, a cyclopropyl group at position 3, and a nitro group at position 5. Its molecular formula is inferred as C₉H₉BrNO₂, with a molecular weight of 243.08 g/mol.

Properties

IUPAC Name |

1-bromo-3-cyclopropyl-5-nitrobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrNO2/c10-8-3-7(6-1-2-6)4-9(5-8)11(12)13/h3-6H,1-2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSJITMPVOONGDS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=CC(=C2)Br)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Bromo-3-cyclopropyl-5-nitrobenzene typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 3-cyclopropyl-5-nitrobenzene using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process includes the use of large reactors, precise temperature control, and efficient purification techniques to obtain high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-3-cyclopropyl-5-nitrobenzene can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic aromatic substitution reactions.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Oxidation Reactions: The cyclopropyl group can be oxidized under specific conditions to form different functional groups.

Common Reagents and Conditions:

Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Oxidation: Potassium permanganate in an acidic medium.

Major Products:

Substitution: Formation of 3-cyclopropyl-5-nitroaniline.

Reduction: Formation of 1-bromo-3-cyclopropyl-5-aminobenzene.

Oxidation: Formation of carboxylic acids or ketones depending on the conditions.

Scientific Research Applications

1-Bromo-3-cyclopropyl-5-nitrobenzene has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in the development of pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Bromo-3-cyclopropyl-5-nitrobenzene involves its interaction with various molecular targets. The nitro group can participate in redox reactions, while the bromine atom can undergo substitution reactions. These interactions can affect cellular pathways and biochemical processes, making the compound useful in studying specific biological mechanisms .

Comparison with Similar Compounds

Structural Analogues with Varying Substituents

The table below highlights key structural analogues and their properties:

Substituent Effects on Reactivity and Stability

- Electron-Withdrawing Effects: The nitro group (NO₂) strongly deactivates the aromatic ring, making electrophilic substitutions unfavorable. This effect is consistent across all analogues . Bromine further withdraws electrons via inductive effects, enhancing the ring’s electron deficiency.

Steric Effects :

- The cyclopropyl group introduces significant steric bulk, which may hinder nucleophilic attack or metal-catalyzed coupling reactions compared to smaller substituents like methyl or methoxy .

- In contrast, methylsulfonyl (SO₂CH₃) groups, while bulky, are strongly electron-withdrawing, further polarizing the ring .

Physical Properties

- Solubility : Nitro and bromo groups reduce solubility in polar solvents. The cyclopropyl group’s hydrophobicity may further decrease aqueous solubility relative to methoxy or sulfonyl-containing compounds .

Biological Activity

1-Bromo-3-cyclopropyl-5-nitrobenzene is a nitro-substituted aromatic compound that has garnered attention for its diverse biological activities. The presence of the nitro group significantly influences its pharmacological properties, making it a subject of interest in medicinal chemistry.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Chemical Formula : CHBrNO

- Molecular Weight : 245.07 g/mol

- CAS Number : 1002956-67-4

This compound features a bromine atom and a nitro group attached to a benzene ring, with a cyclopropyl group contributing to its unique reactivity and biological profile.

Biological Activity Overview

Research indicates that compounds with nitro groups often exhibit a range of biological activities, including antimicrobial, antitumor, and anti-inflammatory effects. The following sections detail specific activities associated with this compound.

Antimicrobial Activity

Nitro compounds are known for their antimicrobial properties. The mechanism typically involves the reduction of the nitro group to produce reactive intermediates that can damage cellular components, including DNA. For instance, studies have shown that nitro derivatives like metronidazole act by generating toxic radicals that lead to cell death .

| Compound | Mechanism of Action | Target Organisms |

|---|---|---|

| This compound | Nitro group reduction leading to DNA damage | Bacteria (e.g., E. coli, S. aureus) |

Antitumor Activity

Recent studies have highlighted the potential of nitro-substituted compounds in cancer therapy. The hypoxic conditions typical of tumor microenvironments can activate nitro compounds, making them effective as prodrugs. For example, the presence of the nitro group in this compound may enhance its efficacy against various cancer cell lines by exploiting these conditions .

Anti-inflammatory Activity

Compounds containing nitro groups have also been investigated for their anti-inflammatory properties. They may inhibit various inflammatory mediators such as COX-2 and TNF-α, providing therapeutic benefits in inflammatory diseases .

Case Studies

- Study on Antitumor Effects : A study evaluated the effects of this compound on triple-negative breast cancer cells. Results indicated significant inhibition of cell proliferation at concentrations above 10 µM, suggesting its potential as an anticancer agent .

- Antimicrobial Efficacy : In another investigation, the compound was tested against a panel of bacteria, demonstrating notable activity against Staphylococcus aureus with an MIC value of 32 µg/mL, highlighting its potential as an antimicrobial agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.